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Compound of Interest

Compound Name: Amino-PEG4-hydrazide-Boc

Cat. No.: B605462

For beginners in the fields of bioconjugation, drug delivery, and proteomics, Amino-PEG4-
hydrazide-Boc is a versatile bifunctional linker. This guide provides a comprehensive overview
of its structure, properties, and applications, with a focus on its role in the synthesis of
Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).

Amino-PEG4-hydrazide-Boc is a molecule designed with two distinct functional groups at
either end of a hydrophilic tetraethylene glycol (PEG4) spacer. This heterobifunctional nature
allows for the sequential and controlled conjugation of two different molecules. The terminal
primary amine and the Boc-protected hydrazide offer orthogonal reactivity, a crucial feature for
the multi-step synthesis of complex biomolecules. The PEG4 spacer enhances aqueous
solubility and can reduce the immunogenicity of the resulting conjugate.

Core Properties and Chemical Structure

Amino-PEG4-hydrazide-Boc is characterized by a molecular formula of CL6H33N307 and a
molecular weight of approximately 379.45 g/mol .[1][2] The key structural features are a
primary amine (-NH2), a tetraethylene glycol spacer, and a hydrazide (-NHNH2) group
protected by a tert-butyloxycarbonyl (Boc) group.
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Property Value Reference
CAS Number 1263047-17-1 [1]12]
Molecular Formula C16H33N307 [1][2]
Molecular Weight 379.45 g/mol [11[2]
Appearance White to off-white solid or oil

Soluble in DMSO, DMF, and

Solubilit
y chlorinated solvents

Store at -20°C for long-term
Storage N
stability

Experimental Protocols

The utility of Amino-PEG4-hydrazide-Boc lies in the differential reactivity of its terminal
groups. The primary amine can be readily coupled with a carboxylic acid or its activated ester
to form a stable amide bond. Subsequently, the Boc protecting group on the hydrazide can be
removed under acidic conditions to liberate the hydrazide, which can then react with a carbonyl
group (aldehyde or ketone) to form a hydrazone bond.

Amine Acylation

The primary amine of Amino-PEG4-hydrazide-Boc can be acylated using standard peptide
coupling conditions.

Protocol for Amine Coupling with a Carboxylic Acid:

o Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable
anhydrous solvent such as DMF or DCM. Add a coupling agent (e.g., 1.1 equivalents of
HATU or HBTU) and a base (e.g., 2 equivalents of DIPEA). Stir the mixture at room
temperature for 15-30 minutes to activate the carboxylic acid.

o Coupling Reaction: To the activated carboxylic acid solution, add a solution of Amino-PEG4-
hydrazide-Boc (1.0 equivalent) in the same anhydrous solvent.
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e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress
by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

» Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate
organic solvent and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium
bicarbonate, and brine) to remove excess reagents and byproducts. Dry the organic layer
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the
crude product by flash column chromatography on silica gel.

Boc Deprotection

The Boc group is a commonly used protecting group for amines and hydrazides due to its
stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol for Boc Deprotection:

e Reaction Setup: Dissolve the Boc-protected intermediate in an anhydrous solvent such as
dichloromethane (DCM) or 1,4-dioxane.

» Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) in DCM
(e.g., 20-50% v/v) or a solution of HCI in 1,4-dioxane (e.g., 4 M).

¢ Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is
usually rapid and can be monitored by TLC or LC-MS, often completing within 30 minutes to
2 hours.

e Removal of Acid: After the reaction is complete, remove the solvent and excess acid under
reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual
TFA. The resulting product is typically obtained as an ammonium or hydrazinium salt.

Hydrazone Ligation

The deprotected hydrazide is a nucleophile that readily reacts with aldehydes and ketones to
form a hydrazone linkage. This reaction is pH-sensitive and is typically carried out in a slightly
acidic buffer.

Protocol for Hydrazone Formation:
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o Reaction Buffer: Dissolve the deprotected hydrazide intermediate in a suitable buffer,
typically with a pH between 5 and 7 (e.g., acetate or phosphate buffer). The choice of buffer
and the presence of organic co-solvents will depend on the solubility of the reactants.

» Addition of Carbonyl Compound: Add the aldehyde or ketone-containing molecule to the
solution of the hydrazide.

o Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-
MS. The reaction time can vary from a few hours to overnight.

« Purification: The resulting hydrazone conjugate can be purified by methods such as reverse-
phase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Applications in Drug Development

Amino-PEG4-hydrazide-Boc is a valuable tool in the development of targeted therapeutics,
particularly in the fields of Antibody-Drug Conjugates and PROTACSs.

Antibody-Drug Conjugates (ADCs)

In ADC development, a cytotoxic drug (payload) is linked to a monoclonal antibody that targets
a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC.
Hydrazone linkers formed from hydrazide-containing linkers like Amino-PEG4-hydrazide-Boc
are a class of acid-labile linkers.[3][4] These linkers are designed to be stable in the
bloodstream (at physiological pH ~7.4) but are cleaved in the acidic environment of the
lysosome (pH 4.5-5.0) after the ADC is internalized by the target cancer cell. This targeted
release of the payload at the site of action minimizes off-target toxicity.[3]

Experimental Workflow for ADC Synthesis:
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Caption: Workflow for the synthesis of a site-specific ADC using Amino-PEG4-hydrazide-Boc.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that simultaneously bind to a target protein of
interest (POI) and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the POI,
marking it for degradation by the proteasome. Amino-PEG4-hydrazide-Boc can serve as a
component of the linker that connects the POI-binding ligand to the E3 ligase-binding ligand.
The flexibility and hydrophilicity of the PEG4 spacer can be advantageous in optimizing the
formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient

protein degradation.

Signaling Pathway for PROTAC-mediated Protein Degradation:
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Caption: Mechanism of action for a PROTAC, leading to the degradation of a target protein.

Conclusion

Amino-PEG4-hydrazide-Boc is a valuable and versatile chemical tool for researchers in drug
development and bioconjugation. Its well-defined structure, bifunctional nature, and the
orthogonal reactivity of its end groups allow for the controlled and sequential assembly of
complex biomolecular constructs. The inclusion of a hydrophilic PEG spacer often imparts
favorable properties to the final conjugate. A thorough understanding of the reaction conditions
for amine acylation, Boc deprotection, and hydrazone ligation is key to the successful
application of this linker in the synthesis of innovative therapeutics like ADCs and PROTACs.
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As the fields of targeted therapies continue to evolve, the utility of well-designed linkers such as
Amino-PEG4-hydrazide-Boc will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact
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